molecular formula C15H16NO6- B554425 (2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid CAS No. 99793-10-9

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid

Cat. No.: B554425
CAS No.: 99793-10-9
M. Wt: 306.29 g/mol
InChI Key: LKXLDZQGKGEICY-LBPRGKRZSA-M
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Description

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H16NO6- and its molecular weight is 306.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

99793-10-9

Molecular Formula

C15H16NO6-

Molecular Weight

306.29 g/mol

IUPAC Name

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoate

InChI

InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/p-1/t12-/m0/s1

InChI Key

LKXLDZQGKGEICY-LBPRGKRZSA-M

SMILES

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C=CCOC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CCOC(=O)CC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1

Synonyms

99793-10-9; AmbotzZAA1042; Z-Asp(OAll)-OH; Z-L-asparticacidss-allylester; ZINC94568742; X5760; A-9315; N-(Benzyloxycarbonyl)-L-asparticacid4-allylester; L-Asparticacid,N-[(phenylmethoxy)carbonyl]-,4-(2-propen-1-yl)ester

Origin of Product

United States

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